Sodium 4-Vinylbenzenesulfinate
Overview
Description
Synthesis Analysis
Sodium 4-Vinylbenzenesulfonate can be used as a starting material to synthesize poly (sodium 4-vinylbenzenesulfonate) via free radical and controlled radical polymerization .Molecular Structure Analysis
The molecular weight of Sodium 4-Vinylbenzenesulfonate is 206.19 . The SMILES string representation of its structure is [Na+].[O-]S(=O)(=O)c1ccc(C=C)cc1 .Physical and Chemical Properties Analysis
Sodium 4-Vinylbenzenesulfonate is a powder with a melting point of ≥300 °C . It is a technical grade compound with an assay of ≥90% .Scientific Research Applications
Graphene Oxide Polymerization Initiator
Graphene oxide has been utilized as a radical initiator for the free radical and controlled radical polymerization of sodium 4-vinylbenzenesulfonate. This process demonstrates the potential of graphene oxide to initiate radical polymerization in aqueous solutions without additional initiators, leading to poly(sodium 4-vinylbenzenesulfonate) with controlled molecular weights and narrow polydispersity. This application underscores the material's role in creating advanced polymer composites with desirable properties (Voylov et al., 2016).
Hydrophilic Block Copolymers
Sodium 4-vinylbenzenesulfinate has been used in the synthesis of hydrophilic styrenic-based homopolymers and block copolymers in aqueous solutions via reversible addition-fragmentation chain transfer polymerization (RAFT). These polymers exhibit stimuli-responsive behavior and undergo reversible pH-induced micellization in aqueous solution, presenting applications in drug delivery and nanotechnology (Mitsukami et al., 2001).
Electro-Stimulated Hydrogel Actuators
Research has led to the design of electrically responsive hydrogels incorporating sodium 4-vinylbenzenesulfonate, demonstrating fast responsive properties under low electric fields. These hydrogels are promising for soft actuator applications, including robotics and medical devices, due to their light weight, high environment adaptability, and safe human-robot interactions (Shin et al., 2021).
Surface Functionalization for Polymer-Silicon Hybrids
The coupling of vinylbenzyl chloride with hydrogen-terminated silicon surfaces, enabling the preparation of well-defined polymer-Si hybrids via surface-initiated atom transfer radical polymerization (ATRP), leverages the reactivity of sodium 4-vinylbenzenesulfonate derivatives. This technique facilitates the creation of dense, flat polymer brushes on silicon substrates, with potential in electronics and surface engineering (Xu et al., 2005).
Soft Robotics and Biomimetic Systems
Sodium 4-vinylbenzenesulfonate-based hydrogels have been developed as fast-response bending actuators operating at low voltages. These actuators are suitable for use in soft underwater robotics and biomimetic systems, offering minimal power consumption and operation in biologically relevant fluids (Migliorini et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Sodium 4-Vinylbenzenesulfinate is primarily used as a starting material in the synthesis of poly(sodium 4-vinylbenzenesulfonate) via free radical and controlled radical polymerization . The primary target of this compound is the poly(vinylidene fluoride) (PVDF) onto which it is grafted .
Mode of Action
This compound interacts with its target, PVDF, through a process known as grafting . This involves the addition of this compound to the PVDF, resulting in a copolymer known as PVDF-g-PSVBS . The grafting process changes the properties of the PVDF, enhancing its functionality .
Biochemical Pathways
The grafting of this compound onto PVDF affects the properties of the resulting copolymer, PVDF-g-PSVBS . This copolymer is used in the creation of cation exchange membranes, which play a crucial role in the membrane capacitive deionization (MCDI) process . The MCDI process is a key pathway in water purification technologies .
Result of Action
The grafting of this compound onto PVDF results in the formation of a copolymer, PVDF-g-PSVBS . This copolymer has enhanced properties, including improved cation exchange capabilities . These properties make it suitable for use in water purification technologies, specifically in the MCDI process .
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors. For instance, the degree of grafting and the distribution of the sulfur element in the resulting copolymer are affected by the annealing temperature during the grafting process . To prepare consistent and homogeneous membranes, it is suggested that the annealing temperature of PVDF-g-PSVBS membranes is below 60 °C .
Properties
IUPAC Name |
sodium;4-ethenylbenzenesulfinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S.Na/c1-2-7-3-5-8(6-4-7)11(9)10;/h2-6H,1H2,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZJTTDABHNRPI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)S(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635672 | |
Record name | Sodium 4-ethenylbenzene-1-sulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60081-73-4 | |
Record name | Sodium 4-ethenylbenzene-1-sulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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